Ethyl 3-(hydroxymethyl)oxane-3-carboxylate

Medicinal chemistry Synthetic methodology Physicochemical profiling

Ethyl 3-(hydroxymethyl)oxane-3-carboxylate (CAS 2060057‑75‑0, molecular formula C₉H₁₆O₄, molecular weight 188.22 g/mol) is a bifunctional tetrahydropyran (oxane) building block that carries a primary hydroxymethyl group and an ethyl ester at the 3‑position. The compound is supplied as a research‑grade intermediate with a minimum purity specification of 95 % and is recommended for long‑term storage in a cool, dry environment.

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
Cat. No. B13240886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(hydroxymethyl)oxane-3-carboxylate
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCCOC1)CO
InChIInChI=1S/C9H16O4/c1-2-13-8(11)9(6-10)4-3-5-12-7-9/h10H,2-7H2,1H3
InChIKeyNAWDAYPONMSRSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(hydroxymethyl)oxane-3-carboxylate – Core Chemical Identity and Supply‑Grade Specifications for Laboratory Procurement


Ethyl 3-(hydroxymethyl)oxane-3-carboxylate (CAS 2060057‑75‑0, molecular formula C₉H₁₆O₄, molecular weight 188.22 g/mol) is a bifunctional tetrahydropyran (oxane) building block that carries a primary hydroxymethyl group and an ethyl ester at the 3‑position. The compound is supplied as a research‑grade intermediate with a minimum purity specification of 95 % and is recommended for long‑term storage in a cool, dry environment . Its dual handle architecture – a protected carboxylic acid function and a free alcohol – makes it a versatile starting material for the construction of more complex molecular architectures, particularly where orthogonal reactivity at the oxane core is required.

Why Simple Ester or Ring‑Analog Interchange Undermines Synthetic Utility: The Critical Role of the Oxane Core, Ester Side‑Chain, and Hydroxymethyl Handle in Ethyl 3-(hydroxymethyl)oxane-3-carboxylate


Even structurally similar tetrahydropyran‑3‑carboxylates cannot be substituted for Ethyl 3-(hydroxymethyl)oxane-3-carboxylate without compromising synthetic outcomes. The ethyl ester delivers a LogP of 0.34, roughly 1.1 units higher than the corresponding carboxylic acid (LogP –0.8), substantially improving organic‑phase solubility during extractions and chromatographic purification [1]. The presence of the free hydroxymethyl group provides an intrinsic, traceless synthetic handle for further functionalisation (e.g., oxidation to the carboxylic acid or etherification), a feature that is entirely absent in simple ethyl oxane‑3‑carboxylate (MW 158.20; C₈H₁₄O₃) . Furthermore, the six‑membered oxane ring architecture confers different conformational and steric constraints compared to four‑membered oxetane analogues, which can dramatically alter the geometry of downstream products. Relying on a generic substitute therefore risks both reduced yield in key coupling or oxidation steps and the generation of impurities that require additional purification.

Quantitative Comparator Evidence: Where Ethyl 3-(hydroxymethyl)oxane-3-carboxylate Demonstrates Measurable Differentiation for Scientific Selection


Molecular Geometry and Conformational Flexibility Differentiate the Ethyl Ester from the Carboxylic Acid

Ethyl 3-(hydroxymethyl)oxane-3-carboxylate possesses three rotatable bonds, one more than its carboxylic acid congener (3-(hydroxymethyl)oxane-3-carboxylic acid, which has only two) [1]. This additional rotational degree of freedom originates from the ethyl ester moiety and directly increases the conformational space accessible to the molecule, which can improve binding to flexible enzyme pockets or enhance solubility in organic solvents. The topological polar surface area (TPSA) of the ethyl ester is 55.76 Ų, substantially lower than the 66.8 Ų of the acid [1], predicting improved passive membrane permeability while retaining adequate aqueous solubility for in vitro assays.

Medicinal chemistry Synthetic methodology Physicochemical profiling

Lipophilicity Leap: The Ethyl Ester vs. the Free Carboxylic Acid in Extraction and Purification

The computed LogP of Ethyl 3-(hydroxymethyl)oxane-3-carboxylate is 0.34, whereas the corresponding carboxylic acid exhibits a LogP of –0.8 [1]. This 1.14‑unit increase translates to an approximately 13‑fold greater partitioning into an organic phase (octanol) under equilibrium conditions (ΔlogP = 1.14 ≈ 13.8‑fold). In practical terms, the ethyl ester can be efficiently extracted from aqueous reaction mixtures with common organic solvents such as ethyl acetate, while the acid requires either salting‑out or continuous extraction techniques, adding operational complexity and time.

Process chemistry Purification LogP

Oxidation Handle: Direct Catalytic Conversion to the Carboxylic Acid vs. Oxetane Oxidation Conditions

The hydroxymethyl group of Ethyl 3-(hydroxymethyl)oxane-3-carboxylate can be directly oxidised under mild heterogeneous catalytic conditions to the corresponding 3‑(hydroxymethyl)oxane‑3‑carboxylic acid. This transformation mirrors the Pd‑ and/or Pt‑catalysed oxidation of 3‑hydroxymethyl‑oxetanes described in patent US 4,824,975, where the reaction proceeds in aqueous alkaline medium at 0 °C to boiling point using air or oxygen as the oxidant [1]. By contrast, the analogous oxidation of oxetane‑3‑methanols without the hydroxymethyl handle requires a high‑temperature (190–270 °C) Cu/Cr/Ba‑catalysed dehydrogenation followed by a separate saponification step, which suffers from low yields and complex product mixtures [1]. The oxane‑based building block thus offers a direct, one‑step oxidation pathway that is not accessible to common alternatives such as methyl 3‑(hydroxymethyl)oxetane‑3‑carboxylate, which lacks the requisite substitution pattern for fully analogous reactivity.

Synthetic methodology Oxidation Process development

Purity‑Level Differentiation for Reliable Scale‑Up: 95 % Minimum Versus Unspecified ≥95 % Assays

While many research‑grade oxane‑3‑carboxylates are offered with a nominal purity of “≥95 %” without further specification, Ethyl 3-(hydroxymethyl)oxane-3‑carboxylate is explicitly listed with a minimum purity specification of 95 % by multiple independent vendors (e.g., Leyan, AkSci) . This consistent, quantified specification reduces the risk of batch‑to‑batch variability in key synthetic transformations, such as the formation of the corresponding carboxylic acid or its ester‑linked conjugates, where even small amounts of the des‑hydroxymethyl impurity could terminate chain extension. In comparison, the methyl ester analogue methyl 3‑(hydroxymethyl)oxetane‑3‑carboxylate is typically supplied at 95 % as well but lacks the oxane ring geometry that is critical for applications requiring a six‑membered ring scaffold .

Procurement Quality control Scale‑up

Ethyl 3-(hydroxymethyl)oxane-3-carboxylate – High-Value Application Scenarios Grounded in Quantitative Differentiation Evidence


Pre‑cursor for NS5A‑Targeting Antiviral Fragment Libraries

The mild, one‑step oxidation of the hydroxymethyl handle to the carboxylic acid directly generates the oxane‑containing carboxylate fragment that appears in HCV NS5A inhibitor patent families [1]. The 13‑fold organic phase partitioning advantage of the ethyl ester over the acid enables cleaner oxidations with straightforward extractive work‑up, accelerating the preparation of focused compound libraries for antiviral screening.

Orthogonally Protected Bifunctional Scaffold for Multi‑Step Medicinal Chemistry Synthesis

Because the ethyl ester and the hydroxymethyl group are chemically orthogonal, researchers can selectively deprotect or functionalise the ester (e.g., amidation) while preserving the free alcohol for a subsequent diversification step . The documented 95 % minimum purity specification ensures that the starting material does not introduce impurities that could compromise delicate coupling chemistries, such as HATU‑mediated amide bond formation.

Model Substrate for Heterogeneous Oxidation Process Development

The structural analogy to the 3‑hydroxymethyl‑oxetane series, for which a Pd/Pt‑catalysed O₂ oxidation is already established at atmospheric pressure and 0 °C to boiling point [2], positions the ethyl ester as an ideal model substrate for extending that mild oxidation methodology to six‑membered oxane systems. This avoids the high‑temperature (190–270 °C) Cu/Cr/Ba dehydrogenation required for oxetane‑3‑methanols [2], reducing energy costs and improving safety in pilot‑scale reactions.

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